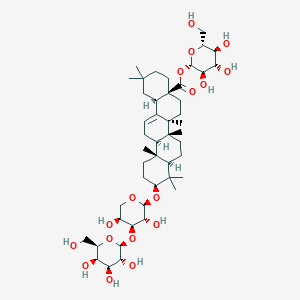
Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring of one sulfur atom, one nitrogen atom, and three carbon atoms. The methoxyphenyl group attached to the thiazole ring suggests potential for interaction with various biological targets, and the presence of the carboxylate ester may imply a role in prodrug strategies or improved pharmacokinetic properties.
Synthesis Analysis
The synthesis of related thiazole compounds often involves multi-step reactions, starting from various precursors. For instance, the Gewald synthesis technique is a common method used to synthesize thiophene derivatives, which are structurally similar to thiazoles . Another related compound, 2-amino-4-(methoxymethyl)thiazole-5-carboxylic acid Me ester, was synthesized and its structure was confirmed by crystallographic data . These methods highlight the complexity and the precision required in the synthesis of thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the substitution pattern on the thiazole core. The crystallographic data can reveal the conformational preferences of the substituents, which is crucial for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry. For example, they can be used to synthesize Schiff bases, which have demonstrated antimicrobial activity . The reactivity of the amino group on the thiazole ring allows for further derivatization, leading to a wide array of potential biological activities. The synthesis of benzothiazole derivatives from thiazole precursors also exemplifies the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties, potentially improving the compound's bioavailability or its ability to cross biological barriers . The intermolecular interactions, such as hydrogen bonding, are also critical in determining the compound's crystalline state and its behavior in a biological environment .
Propriétés
IUPAC Name |
methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-6-4-3-5-7(8)10-9(11(15)17-2)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCQLWYSEHLDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=C(S2)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B3020724.png)


![2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide](/img/structure/B3020728.png)
![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate](/img/structure/B3020729.png)
![tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B3020733.png)






